Hexa-D-arginine

Description

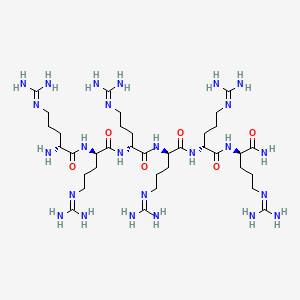

Structure

2D Structure

Properties

IUPAC Name |

(2R)-2-amino-N-[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H75N25O6/c37-19(7-1-13-51-31(39)40)26(63)58-21(9-3-15-53-33(43)44)28(65)60-23(11-5-17-55-35(47)48)30(67)61-24(12-6-18-56-36(49)50)29(66)59-22(10-4-16-54-34(45)46)27(64)57-20(25(38)62)8-2-14-52-32(41)42/h19-24H,1-18,37H2,(H2,38,62)(H,57,64)(H,58,63)(H,59,66)(H,60,65)(H,61,67)(H4,39,40,51)(H4,41,42,52)(H4,43,44,53)(H4,45,46,54)(H4,47,48,55)(H4,49,50,56)/t19-,20-,21-,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLTZEAFQLJTIZ-TZNXUKFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H75N25O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724127 | |

| Record name | N~5~-(Diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

954.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

673202-67-0 | |

| Record name | N~5~-(Diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Hexa-D-arginine: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexa-D-arginine is a synthetic peptide composed of six D-isomers of the amino acid arginine. Its primary mechanism of action is the potent and specific inhibition of furin and related proprotein convertases (PCs), a family of enzymes crucial for the maturation of a wide array of proteins involved in physiological and pathological processes. By blocking the catalytic activity of these enzymes, this compound disrupts the activation of numerous precursor proteins, including bacterial toxins, viral glycoproteins, and growth factors. Furthermore, as a cell-penetrating peptide (CPP), this compound can traverse cellular membranes to exert its inhibitory effects intracellularly. This guide provides a comprehensive overview of the molecular mechanisms of this compound, detailed experimental protocols for its study, and a summary of its inhibitory activity.

Core Mechanism of Action: Inhibition of Proprotein Convertases

The principal mechanism of action of this compound is its ability to act as a competitive inhibitor of furin and other members of the proprotein convertase family, such as PACE4 and PC1.[1][2] These calcium-dependent serine endoproteases are localized in the trans-Golgi network and cleave precursor proteins at specific basic amino acid recognition sites, leading to their activation.

This compound, with its polycationic nature, mimics the basic residues of the substrate's recognition site and binds to the acidic active site of the convertases, thereby blocking the access of natural substrates. The use of D-arginine instead of the naturally occurring L-arginine makes the peptide resistant to proteolytic degradation, enhancing its stability and bioavailability.[2]

Signaling Pathway of Furin Inhibition

The inhibition of furin by this compound prevents the proteolytic processing and subsequent activation of a multitude of substrate proteins. This has significant downstream consequences, particularly in pathological contexts where furin activity is upregulated.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound against various proprotein convertases has been quantified through determination of the inhibition constant (Ki).

| Enzyme | This compound Ki (nM) | Reference |

| Furin | 106 | [1][2] |

| PACE4 | 580 | [1][2] |

| PC1 | 13,200 | [1][2] |

Cellular Uptake Mechanism: A Cell-Penetrating Peptide

As an arginine-rich peptide, this compound belongs to the class of cell-penetrating peptides (CPPs). This property allows it to be internalized by cells, a prerequisite for inhibiting intracellular targets like furin. The primary mechanism of uptake for arginine-rich CPPs is endocytosis, with macropinocytosis playing a significant role.

Cellular Uptake and Intracellular Trafficking Pathway

The cellular uptake process of this compound is initiated by its interaction with negatively charged heparan sulfate proteoglycans on the cell surface. This interaction is thought to trigger membrane ruffling and the formation of large, irregular vesicles known as macropinosomes. Once inside the cell, this compound must escape from these endocytic vesicles to reach the trans-Golgi network where furin is located.

Experimental Protocols

In Vitro Furin Inhibition Assay

This protocol is a generalized procedure based on commonly used fluorogenic assays to determine the inhibitory activity of compounds against furin.

Materials:

-

Recombinant human furin

-

Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)

-

This compound

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 0.5% Triton X-100)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of this compound in sterile water or an appropriate buffer.

-

In a 96-well black microplate, add the assay buffer.

-

Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.

-

Add a fixed concentration of recombinant human furin to each well and incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic furin substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over a period of 30-60 minutes at 37°C.

-

Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Cellular Uptake Analysis by Flow Cytometry

This protocol describes a method to quantify the cellular internalization of fluorescently labeled this compound.

Materials:

-

Fluorescently labeled this compound (e.g., FITC-Hexa-D-arginine)

-

Adherent or suspension cells (e.g., HeLa, CHO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Flow cytometer

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

-

Prepare different concentrations of fluorescently labeled this compound in serum-free or complete cell culture medium.

-

Wash the cells with PBS and then incubate them with the this compound solutions for a defined period (e.g., 1-4 hours) at 37°C. Include an untreated cell sample as a negative control.

-

After incubation, wash the cells three times with cold PBS to remove any non-internalized peptide.

-

For adherent cells, detach them using Trypsin-EDTA. For suspension cells, gently collect them.

-

Resuspend the cells in cold PBS or a suitable flow cytometry buffer.

-

Analyze the cell samples using a flow cytometer, measuring the fluorescence intensity of the cell population.

-

The mean fluorescence intensity of the cells is proportional to the amount of internalized peptide.

In Vitro Toxin Neutralization Assay

This protocol is based on the methodology used to assess the ability of this compound to protect cells from furin-dependent toxins like Pseudomonas exotoxin A (PEA) or anthrax lethal toxin.

Materials:

-

A suitable cell line (e.g., CHO for PEA, RAW 264.7 for anthrax toxin)

-

Pseudomonas exotoxin A or Anthrax protective antigen (PA) and lethal factor (LF)

-

This compound

-

Complete cell culture medium

-

Cell viability assay reagent (e.g., MTT, WST-1)

-

96-well cell culture plate

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate and incubate overnight to allow for cell attachment.

-

Prepare solutions of the toxin (PEA or a combination of PA and LF) and this compound in cell culture medium.

-

Pre-incubate the toxin with varying concentrations of this compound for 30-60 minutes at 37°C.

-

Remove the medium from the cells and add the toxin/inhibitor mixtures. Include controls with toxin only, inhibitor only, and medium only.

-

Incubate the cells for a period sufficient to induce cytotoxicity (e.g., 24-48 hours).

-

Assess cell viability using a suitable assay (e.g., MTT assay).

-

The protective effect of this compound is determined by the increase in cell viability in the presence of the inhibitor compared to the toxin-only control.

Conclusion

This compound exhibits a dual mechanism of action that makes it a compelling molecule for further research and development. Its primary role as a potent and stable inhibitor of furin and related proprotein convertases provides a clear rationale for its application in diseases driven by the excessive activity of these enzymes, such as certain cancers and infectious diseases. Concurrently, its ability to penetrate cells as an arginine-rich CPP ensures that it can reach its intracellular targets. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other proprotein convertase inhibitors, facilitating the exploration of their full therapeutic potential.

References

Hexa-D-arginine as a Furin Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furin, a member of the proprotein convertase family, is a critical enzyme in the maturation of a wide array of proteins involved in physiological and pathological processes. Its role in activating bacterial toxins and viral glycoproteins has made it a compelling target for therapeutic intervention. Hexa-D-arginine, a synthetic peptide, has emerged as a potent and stable inhibitor of furin. This technical guide provides an in-depth overview of this compound, including its inhibitory activity, mechanism of action, and detailed experimental protocols for its evaluation.

Introduction to Furin and Its Inhibition

Furin is a calcium-dependent serine endoprotease that cleaves precursor proteins at specific recognition sites, typically characterized by the motif Arg-X-(Arg/Lys)-Arg↓.[1][2] This proteolytic processing is essential for the activation of numerous substrates, including hormones, growth factors, receptors, and enzymes.[1][3] Dysregulation of furin activity has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[4][5]

The critical role of furin in the activation of pathogens has spurred the development of inhibitors. Furin is responsible for the cleavage and subsequent activation of bacterial toxins such as Pseudomonas exotoxin A (PEA) and anthrax protective antigen.[6][7][8][9] It also plays a crucial role in the processing of viral envelope proteins, including those of HIV, influenza virus, and SARS-CoV-2, which is necessary for viral entry into host cells.[1][5][10][11]

This compound is a competitive inhibitor of furin.[12] Composed of six D-isomers of arginine, it is resistant to proteolytic degradation, enhancing its stability and potential as a therapeutic agent.[10] Its polycationic nature is thought to facilitate its interaction with the negatively charged substrate-binding pocket of furin.

Quantitative Inhibitory Activity

This compound exhibits potent and selective inhibition of furin and other related proprotein convertases. The inhibitory constant (Ki) values are summarized in the table below.

| Enzyme | Ki Value |

| Furin | 106 nM |

| PACE4 | 580 nM |

| Prohormone Convertase-1 (PC1) | 13.2 µM |

| [3][10][13][14][15][16][17] |

Signaling Pathway and Mechanism of Inhibition

Furin plays a central role in the secretory pathway, where it processes a multitude of proproteins. The following diagram illustrates the general processing of proproteins by furin and the inhibitory action of this compound.

Caption: Furin-mediated proprotein processing and inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound as a furin inhibitor.

In Vitro Furin Inhibition Assay (Fluorogenic Substrate)

This assay measures the direct inhibitory effect of this compound on furin activity using a synthetic fluorogenic substrate.

Workflow:

Caption: Workflow for the in vitro furin inhibition assay.

Materials:

-

Recombinant human furin

-

This compound

-

Fluorogenic furin substrate (e.g., Boc-RVRR-MCA)

-

Assay Buffer: 20 mM HEPES-KOH (pH 7.4), 0.5% Triton X-100, 1 mM CaCl₂

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add 8 µl of diluted recombinant furin to each well (Sample, Solvent Control, Inhibitor Control).

-

Add 25 µl of the this compound dilutions to the 'Sample' wells. Add the corresponding solvent to the 'Solvent Control' wells.

-

Adjust the volume in all wells to 50 µl with Assay Buffer.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Prepare the Substrate Mix by diluting the fluorogenic substrate in Assay Buffer.

-

Add 50 µl of the Substrate Mix to all wells.

-

Immediately measure the fluorescence in kinetic mode at an excitation wavelength of 360 nm and an emission wavelength of 460 nm. Readings should be taken at 5-minute intervals for 30-60 minutes at room temperature.

-

Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time curve.

-

Determine the percent inhibition for each concentration of this compound and calculate the Ki value using appropriate enzyme kinetic models.

Cell Viability Assay for Pseudomonas Exotoxin A (PEA) Cytotoxicity

This assay assesses the ability of this compound to protect cells from the cytotoxic effects of PEA, which requires furin cleavage for its activation.[6][7]

Workflow:

Caption: Workflow for the PEA cytotoxicity assay.

Materials:

-

Chinese Hamster Ovary (CHO) cells

-

Pseudomonas exotoxin A (PEA)

-

This compound

-

Cell culture medium

-

Cell viability reagent (e.g., WST-1)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed CHO cells at a density of 5 x 10² cells/well in a 96-well plate and allow them to adhere overnight.

-

Prepare solutions of PEA and various concentrations of this compound in cell culture medium. A typical concentration of PEA that induces approximately 50% cell death is 10 ng/ml.[14]

-

Remove the old medium from the cells and add the treatment solutions (PEA alone, PEA with this compound, this compound alone, and medium alone as a control).

-

Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

-

Add 10 µl of WST-1 reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells to determine the protective effect of this compound.[14]

In Vivo Mouse Model of PEA-Induced Toxicity

This protocol describes an in vivo model to evaluate the protective effects of this compound against PEA-induced mortality in mice.[6][7]

Workflow:

Caption: Workflow for the in vivo PEA toxicity model.

Materials:

-

FVB mice (6-week-old)

-

Pseudomonas exotoxin A (PEA)

-

This compound, dissolved in physiological saline

-

Sterile syringes and needles

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Determine the 100% lethal dose (LD₁₀₀) of PEA by intraperitoneal (i.p.) injection in a pilot group of mice. A typical LD₁₀₀ is around 0.1 µ g/mouse .[14]

-

For the treatment group, administer this compound (e.g., 1 nmol in 100 µl saline, i.p.) once daily for two days prior to PEA intoxication.[14] The control group receives saline injections.

-

On day 3, inject all mice with the predetermined LD₁₀₀ of PEA (i.p.).

-

Monitor the mice for survival and clinical signs of toxicity (e.g., lethargy, ruffled fur) at regular intervals for up to 7 days.

-

Record the survival data and analyze using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).

-

(Optional) At specified time points, blood samples can be collected to measure circulating levels of inflammatory cytokines like TNF-α using an ELISA kit to assess the systemic inflammatory response.

Western Blot Analysis of SARS-CoV-2 Spike Protein Cleavage

This protocol is for assessing the inhibition of furin-mediated cleavage of the SARS-CoV-2 spike (S) protein in cell culture.[16][18][19]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Furin - Wikipedia [en.wikipedia.org]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. researchgate.net [researchgate.net]

- 5. Protocol to isolate and assess spike protein cleavage in SARS-CoV-2 variants obtained from clinical COVID-19 samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Processing of Pseudomonas aeruginosa Exotoxin A Is Dispensable for Cell Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Inhibition of furin by polyarginine-containing peptides: nanomolar inhibition by nona-D-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (PDF) The Furin Inhibitor this compound Blocks the [research.amanote.com]

- 12. DOT Language | Graphviz [graphviz.org]

- 13. researchgate.net [researchgate.net]

- 14. The Furin Inhibitor this compound Blocks the Activation of Pseudomonas aeruginosa Exotoxin A In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potent inhibitors of furin and furin-like proprotein convertases containing decarboxylated P1 arginine mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 18. sketchviz.com [sketchviz.com]

- 19. SARS-CoV-2 growth, furin-cleavage-site adaptation and neutralization using serum from acutely infected hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Potential: A Technical Guide to the Biological Properties of Poly-D-Arginine Peptides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly-D-arginine (PDA) peptides, synthetic chains of the D-enantiomer of arginine, are emerging as a class of molecules with significant and diverse biological activities. Their cationic nature, coupled with their resistance to proteolytic degradation, makes them highly effective cell-penetrating peptides (CPPs) and endows them with a range of therapeutic potentials. This technical guide provides an in-depth exploration of the core biological properties of PDA peptides, including their potent neuroprotective effects, broad-spectrum antimicrobial activity, and promising applications in drug and gene delivery. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.

Cellular Uptake and Translocation

A fundamental property of poly-D-arginine peptides is their ability to efficiently cross cellular membranes, a characteristic attributed to their high positive charge density conferred by the guanidinium groups of the arginine residues. This process is multifaceted and can occur through various mechanisms.

The primary mechanism of uptake for poly-arginine peptides is endocytosis, a process that involves the internalization of substances by the engulfment of the cell membrane.[1] This is often initiated by the electrostatic interaction of the positively charged peptide with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface.[1] This interaction can trigger membrane invagination and the formation of endocytic vesicles.

Neuroprotective Properties

A significant body of research has highlighted the potent neuroprotective effects of poly-D-arginine peptides, particularly the 18-mer D-arginine peptide (R18D), in models of ischemic stroke and traumatic brain injury (TBI).[2][3][4][5][6] These peptides have been shown to reduce neuronal damage and improve functional outcomes.

One of the key mechanisms underlying this neuroprotection is the modulation of N-methyl-D-aspartate (NMDA) receptors.[7] Overactivation of NMDA receptors by the neurotransmitter glutamate leads to excessive calcium influx, a primary driver of excitotoxic neuronal death in stroke and TBI. Poly-arginine peptides have been shown to reduce the cell surface expression of the NR2B subunit of the NMDA receptor, thereby mitigating this excitotoxic cascade.[7]

Quantitative Data on Neuroprotection

| Peptide | Model | Dosage | Outcome | Reference |

| R18D | Rat Traumatic Brain Injury (TBI) | 1000 nmol/kg | Significant reduction in sensorimotor (p=0.026) and vestibulomotor (p=0.049) deficits. | [2] |

| R18D | Rat TBI | 1000 nmol/kg | Significantly reduced axonal injury (p=0.044). | [3][6] |

| R18D | Rat Stroke (MCAO) | 300 nmol/kg | 33% reduction in mean infarct volume (p=0.004). | [8][9] |

| R18 | Rat Stroke (MCAO) | 300 nmol/kg | 12% reduction in mean infarct volume (p=0.27). | [8][9] |

| R18 and R18D | Rat Stroke (Meta-analysis) | N/A | Significantly decreases infarct size and improves neurological outcome. | [3][10][11] |

Antimicrobial Activity

Poly-arginine peptides exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[4][12] The proposed mechanism of action involves the electrostatic interaction of the cationic peptide with the negatively charged components of the bacterial cell membrane, leading to membrane disruption and cell death.

Quantitative Data on Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Peptide | Microorganism | MIC (µg/mL) | Conditions | Reference |

| Poly-L-arginine (5-15 kDa) | Escherichia coli O157:H7 | 7.8 - 15.6 | pH 7, 37°C | [12] |

| Poly-L-arginine (5-15 kDa) | Staphylococcus aureus | 3.9 - >62.5 | pH 7, 37°C | [12] |

| Poly-L-arginine (5-15 kDa) | Escherichia coli O157:H7 | 7.8 | pH 9, 25°C | [12][13] |

| Poly-L-arginine (5-15 kDa) | Staphylococcus aureus | 3.9 | pH 9, 25°C | [12][13] |

Anti-inflammatory Properties

Recent studies have begun to elucidate the anti-inflammatory effects of poly-arginine peptides. Poly-L-arginine has been shown to interact with Toll-like receptor 4 (TLR4), a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria.[13] This interaction can trigger downstream signaling pathways that modulate the inflammatory response. The precise nature of this modulation is complex and appears to be context-dependent, with some studies suggesting an activation of immune responses while others indicate a dampening of inflammation. The TLR4 signaling cascade involves the recruitment of adaptor proteins such as MyD88 and TRIF, leading to the activation of transcription factors like NF-κB and the subsequent production of inflammatory cytokines.

Drug and Gene Delivery

The cell-penetrating ability of poly-D-arginine peptides makes them excellent candidates for the delivery of various therapeutic cargoes, including small molecule drugs, peptides, proteins, siRNA, and plasmid DNA.[14][15][16][17][18][19][20] By forming complexes with these molecules, PDA peptides can facilitate their entry into cells, overcoming the barrier of the cell membrane.

Quantitative Data on Gene Delivery

| Delivery System | Cargo | Cell Line | Transfection Efficiency | Reference |

| Poly-L-arginine grafted MSNs | mCherry plasmid DNA | HeLa, A549 | ~60% | [15] |

| Poly-arginine 7/pDNA/Ca2+ | Plasmid DNA | A549 | Significantly higher than other polyarginine lengths | [17] |

| H6R6-NP | siRNA | 4T1 breast cancer cells | ~46% reduction in cell viability (indicative of successful gene silencing) | [19] |

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is used to assess the effect of poly-D-arginine peptides on cell viability.

Materials:

-

Cells to be tested (e.g., primary cortical neurons, HEK293 cells)

-

96-well cell culture plates

-

Complete cell culture medium

-

Poly-D-arginine peptide stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.[21]

-

Prepare serial dilutions of the poly-D-arginine peptide in complete culture medium.

-

Remove the existing medium from the cells and replace it with 100 µL of the medium containing different concentrations of the peptide. Include a vehicle control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, add 25 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[21]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

In Vivo Assessment of Neuroprotection: Rat Model of Traumatic Brain Injury (Weight-Drop Method)

This protocol describes a common method for inducing a closed-head TBI in rats to evaluate the neuroprotective effects of poly-D-arginine peptides.

Materials:

-

Male Sprague-Dawley or Long-Evans rats (250-300 g)

-

Anesthesia (e.g., isoflurane)

-

Weight-drop apparatus (a guided tube with a weight of specified mass)

-

Foam bed

-

Poly-D-arginine peptide solution for injection (e.g., R18D)

-

Saline (vehicle control)

Procedure:

-

Anesthetize the rat using isoflurane.

-

Place the anesthetized rat in a prone position on a foam bed under the weight-drop device.

-

Position the rat's head so that the impact occurs at a specific location (e.g., between the lambda and bregma sutures).

-

Release the weight (e.g., 450 g) from a specified height (e.g., 2 m) to induce the injury.[2][22]

-

Immediately after the injury, administer the poly-D-arginine peptide (e.g., 1000 nmol/kg R18D) or vehicle intravenously.[2][22]

-

Monitor the animal's recovery from anesthesia and post-injury symptoms.

-

At specified time points post-injury (e.g., 24 hours, 7 days), assess functional outcomes using tests such as the rotarod test for motor coordination and the Barnes maze for spatial learning and memory.

-

At the end of the study, euthanize the animals and collect brain tissue for histological analysis of lesion volume and neuronal damage.

Functional Outcome Assessment: Rotarod Test

This test is used to evaluate motor coordination and balance in rodents following TBI.

Materials:

-

Rotarod apparatus

-

Rats subjected to TBI and treatment

Procedure:

-

Acclimatize the rats to the rotarod apparatus for a few days before the injury.

-

On the testing day, place the rat on the rotating rod.

-

Start the rotation at a low speed and gradually accelerate it (e.g., from 4 to 40 rpm over 5 minutes).

-

Record the latency to fall from the rod for each rat.

-

Perform multiple trials for each animal and calculate the average latency to fall.

-

Compare the performance of the peptide-treated group with the vehicle-treated group.[2][12][23][24]

Conclusion

Poly-D-arginine peptides represent a versatile and promising class of biomolecules with a wide range of biological activities. Their robust cell-penetrating capabilities, coupled with their demonstrated neuroprotective, antimicrobial, and potential anti-inflammatory properties, position them as strong candidates for further investigation and development in various therapeutic areas. The quantitative data and detailed protocols provided in this guide are intended to facilitate and accelerate research into the full potential of these remarkable peptides. As our understanding of their mechanisms of action continues to grow, so too will the opportunities for their application in addressing significant unmet medical needs.

References

- 1. "Poly-arginine peptide R18D reduces neuroinflammation and functional de" by Li Shan Chiu, Ryan S. Anderton et al. [researchonline.nd.edu.au]

- 2. Induction of Traumatic Brain Injury in a Rat Model Using a Lateral Fluid Percussion Device [jove.com]

- 3. Efficacy of polyarginine peptides in the treatment of stroke: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. protocols.io [protocols.io]

- 6. Effect of Polyarginine Peptide R18D Following a Traumatic Brain Injury in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Efficacy of polyarginine peptides in the treatment of stroke: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A simple rat model of mild traumatic brain injury: a device to reproduce anatomical and neurological changes of mild traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Cooperative intracellular interactions between MyD88 and TRIF are required for CD4 T cell TH1 polarization with a synthetic TLR4 agonist adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cancer-Targeting Peptides Functionalized With Polyarginine Enables GRP78-Dependent Cell Uptake and siRNA Delivery Within the DU145 Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Arginine-Modified Polymers Facilitate Poly (Lactide-Co-Glycolide)-Based Nanoparticle Gene Delivery to Primary Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 19. siRNA-loaded poly(histidine-arginine)6-modified chitosan nanoparticle with enhanced cell-penetrating and endosomal escape capacities for suppressing breast tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of a d-Octaarginine-linked polymer as a transfection tool for transient and stable transgene expression in human and murine cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. "Effect of polyarginine peptide R18D following a traumatic brain injury" by Li Shan Chiu, Ryan S. Anderton et al. [researchonline.nd.edu.au]

- 23. Effect of Polyarginine Peptide R18D Following a Traumatic Brain Injury in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Rat Model of Closed-Head Mild Traumatic Injury and its Validation [jove.com]

Hexa-D-arginine: A Technical Guide to its Discovery, Synthesis, and Application as a Furin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexa-D-arginine is a potent and specific inhibitor of furin, a proprotein convertase involved in the maturation of a wide array of proteins, including bacterial toxins and viral glycoproteins. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound. It includes detailed experimental protocols for its synthesis and for key assays used to characterize its inhibitory function. Quantitative data from various studies are summarized in tabular format for ease of comparison. Furthermore, this guide presents diagrams of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of its mechanism of action and application in research and drug development.

Discovery and Mechanism of Action

This compound was identified as a potent inhibitor of furin, a member of the subtilisin-like proprotein convertase (PC) family.[1][2] Furin plays a crucial role in the proteolytic processing of precursor proteins at paired basic amino acid motifs, a critical step in their activation.[3][4] By mimicking the substrate recognition site, this compound competitively inhibits furin's catalytic activity.[1] Its D-amino acid composition confers resistance to proteolytic degradation, enhancing its stability and making it a valuable tool for in vitro and in vivo studies.[5][6]

This compound exhibits selectivity for furin over other proprotein convertases like PACE4 and PC1, as demonstrated by its inhibition constants (Ki).[5][7] This specificity makes it a valuable molecular probe to investigate furin-dependent pathways.

Quantitative Inhibition Data

The inhibitory potency of this compound against various proprotein convertases is summarized in the table below.

| Enzyme | Inhibition Constant (Ki) |

| Furin | 106 nM[5][7] |

| PACE4 | 580 nM[5][7] |

| PC1 | 13.2 µM[5][7] |

Synthesis of this compound

This compound is a peptide composed of six D-arginine residues with a C-terminal amide. It is synthesized using solid-phase peptide synthesis (SPPS). The following is a generalized protocol based on standard Fmoc/tBu chemistry.

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

Materials:

-

Rink Amide resin

-

Fmoc-D-Arg(Pbf)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve Fmoc-D-Arg(Pbf)-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.

-

Add the coupling solution to the deprotected resin and agitate for 2 hours at room temperature.

-

Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Washing: After complete coupling, wash the resin with DMF and DCM.

-

Repeat Cycles: Repeat the deprotection and coupling steps for the remaining five D-arginine residues.

-

Final Fmoc Deprotection: After the final coupling, remove the Fmoc group from the N-terminal D-arginine.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the Pbf side-chain protecting groups.

-

-

Precipitation and Purification:

-

Filter the resin and collect the TFA solution.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Synthesis Workflow

Caption: Solid-Phase Peptide Synthesis Workflow for this compound.

Biological Applications and Experimental Protocols

This compound has been instrumental in demonstrating the role of furin in the activation of various bacterial toxins.

Inhibition of Pseudomonas aeruginosa Exotoxin A (PEA) Activation

PEA requires proteolytic cleavage by furin to exert its cytotoxic effects.[5][6] this compound effectively blocks this activation.[5][8]

Cell Line: Chinese Hamster Ovary (CHO) cells

Materials:

-

CHO cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Pseudomonas aeruginosa Exotoxin A (PEA)

-

This compound

-

Cell viability reagent (e.g., WST-1)

-

96-well plates

Procedure:

-

Cell Seeding: Seed CHO cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

-

Treatment:

-

Prepare serial dilutions of PEA in cell culture medium.

-

Prepare solutions of this compound at various concentrations.

-

Treat the cells with PEA in the presence or absence of this compound. Include control wells with untreated cells and cells treated with this compound alone.

-

-

Incubation: Incubate the plates for 24-48 hours.

-

Viability Assessment: Add the WST-1 reagent to each well and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 of PEA and the protective effect of this compound.

| Cell Line | PEA Concentration | This compound Concentration | % Protection |

| CHO | 10 ng/mL[5] | 10 µM[5] | Significant protection observed[5] |

Neutralization of Anthrax Toxin

Anthrax protective antigen (PA), a key component of anthrax toxin, requires cleavage by furin for its activation.[9][10] this compound can inhibit this process and protect cells from anthrax toxin-induced death.[11][12]

Cell Line: Murine macrophage-like cell line (e.g., J774A.1 or RAW 264.7)

Materials:

-

J774A.1 or RAW 264.7 cells

-

Cell culture medium

-

Protective Antigen (PA) and Lethal Factor (LF)

-

This compound

-

Cell viability reagent (e.g., MTT or WST-1)

-

96-well plates

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere.

-

Toxin and Inhibitor Preparation:

-

Prepare a solution of anthrax lethal toxin by combining PA and LF at their effective concentrations.

-

Prepare serial dilutions of this compound.

-

-

Treatment: Pre-incubate the lethal toxin with different concentrations of this compound for 30 minutes at 37°C. Add the mixture to the cells.

-

Incubation: Incubate the plates for 3-6 hours.

-

Viability Assessment: Measure cell viability using MTT or a similar colorimetric assay.

-

Data Analysis: Determine the percentage of cell survival compared to untreated controls.

| Cell Line | Lethal Toxin Concentration | This compound Concentration | % Cell Survival |

| RAW 264.7 | 25 ng/mL PA + 12 ng/mL LF[11] | 1 µM[11] | 16%[11] |

| RAW 264.7 | 25 ng/mL PA + 12 ng/mL LF[11] | 100 µM[11] | 36%[11] |

Signaling Pathway Inhibition

This compound's primary mechanism of action is the direct inhibition of furin, which is localized in the trans-Golgi network (TGN).[3] By blocking furin, this compound prevents the proteolytic maturation of numerous proproteins that transit through the secretory pathway.

Caption: Mechanism of Action of this compound in Inhibiting Furin-mediated Protein Processing.

Conclusion

This compound is a well-characterized and potent inhibitor of furin. Its stability and specificity make it an invaluable tool for studying furin-dependent biological processes. The detailed protocols and compiled data in this guide are intended to support researchers in utilizing this compound to further explore the roles of proprotein convertases in health and disease, and to facilitate the development of novel therapeutic strategies targeting these enzymes.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Processing of Pseudomonas aeruginosa Exotoxin A Is Dispensable for Cell Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Furin - Wikipedia [en.wikipedia.org]

- 5. The Furin Inhibitor this compound Blocks the Activation of Pseudomonas aeruginosa Exotoxin A In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (PDF) The Furin Inhibitor this compound Blocks the [research.amanote.com]

- 7. selleckchem.com [selleckchem.com]

- 8. The furin inhibitor this compound blocks the activation of Pseudomonas aeruginosa exotoxin A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Protection against anthrax toxemia by this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protection against Anthrax Toxemia by this compound In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

Hexa-D-arginine structure and chemical formula

An In-Depth Technical Guide to Hexa-D-arginine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as Furin Inhibitor II, is a synthetic peptide composed of six sequential D-isomers of the amino acid arginine. Its structure, specifically the poly-D-arginine sequence, renders it highly resistant to degradation by common proteases, enhancing its stability for experimental applications. This compound functions as a potent, competitive inhibitor of furin and related proprotein convertases (PCs), a family of enzymes responsible for the proteolytic maturation of a wide array of precursor proteins. Due to its ability to block these critical activation steps, this compound has been investigated as a tool to study and potentially inhibit pathological processes involving furin, such as the activation of bacterial toxins, viral envelope proteins, and certain growth factors.

Chemical Structure and Properties

This compound is a hexapeptide amide. The use of D-arginine instead of the naturally occurring L-arginine provides significant resistance to enzymatic degradation. Its highly cationic nature, due to the guanidinium groups of the arginine residues, also facilitates its interaction with the acidic substrate-binding pocket of furin.

| Property | Value | Citation |

| Chemical Formula | C₃₆H₇₅N₂₅O₆ | [1][2] |

| Molecular Weight | 954.14 g/mol | [1][3] |

| CAS Number | 673202-67-0 | [1] |

| Sequence | H-(D)Arg-(D)Arg-(D)Arg-(D)Arg-(D)Arg-(D)Arg-NH₂ | [2] |

| Synonyms | Furin Inhibitor II, (D-Arg)₆, D6R | [2] |

| Appearance | White to off-white lyophilized powder | |

| Solubility | Soluble in water |

Mechanism of Action: Furin Inhibition

Furin is a calcium-dependent serine endoprotease that resides primarily in the trans-Golgi network. It recognizes and cleaves precursor proteins at specific polybasic amino acid sequences (typically Arg-X-Lys/Arg-Arg↓), a crucial step for their conversion into biologically active forms. Substrates for furin are diverse and include hormones, growth factors, receptors, viral glycoproteins, and bacterial toxins.[1][2]

This compound acts as a competitive inhibitor, mimicking the polybasic recognition motif of endogenous furin substrates. It binds to the acidic substrate-binding cleft of the furin catalytic domain, thereby blocking access for the native precursor proteins and preventing their proteolytic activation.[4] The inhibition is potent and specific for furin and a few related convertases.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been quantified against several proprotein convertases. The inhibition constant (Ki) is a measure of the concentration required to produce half-maximum inhibition.

| Enzyme Target | Inhibition Constant (Kᵢ) | Citation |

| Furin | 106 nM | [3] |

| PACE4 | 580 nM | [3] |

| PC1/3 | 13.2 µM | [3] |

Experimental Protocols

In Vitro Furin Enzymatic Activity Assay (Fluorometric)

This protocol describes a method to directly measure the inhibitory effect of this compound on purified furin enzyme activity using a fluorogenic substrate.

Materials:

-

Purified human recombinant furin

-

Furin Assay Buffer (e.g., 100 mM HEPES, 5 mM CaCl₂, 0.1% Brij 35, pH 7.0)

-

Fluorogenic furin substrate (e.g., Boc-RVRR-MCA)

-

This compound stock solution (e.g., 1 mM in water)

-

96-well black, flat-bottom microplates

-

Fluorometric plate reader (Ex/Em = 360/460 nm)

Methodology:

-

Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in Furin Assay Buffer to create a range of concentrations for testing (e.g., 0 nM to 10 µM).

-

Enzyme Preparation: Dilute the purified furin enzyme to the desired working concentration in ice-cold Furin Assay Buffer.

-

Assay Setup:

-

To appropriate wells of the 96-well plate, add 25 µL of the diluted this compound solutions (or vehicle for control wells).

-

Add 50 µL of the diluted furin enzyme solution to all wells except for the "no enzyme" background controls.

-

Add 50 µL of Furin Assay Buffer to the background control wells.

-

Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction: Prepare the substrate mix by diluting the fluorogenic substrate in Furin Assay Buffer. Add 25 µL of the substrate mix to all wells to initiate the enzymatic reaction. The total volume should be 100 µL.

-

Measurement: Immediately place the plate in a fluorometer pre-set to 37°C. Measure the fluorescence intensity (Ex/Em = 360/460 nm) every 5 minutes for 30-60 minutes (kinetic mode).

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable inhibition curve to determine the IC₅₀ value.

-

In Vitro Cytotoxicity Protection Assay

This protocol details a cell-based assay to evaluate the ability of this compound to protect cells from a furin-dependent toxin, such as Pseudomonas exotoxin A (PEA).[2]

Materials:

-

Chinese Hamster Ovary (CHO) cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Pseudomonas exotoxin A (PEA)

-

This compound

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., WST-1, MTS, or CellTiter-Glo®)

-

Plate reader (absorbance or luminescence)

Methodology:

-

Cell Seeding: Seed CHO cells into a 96-well plate at a density of 5 x 10² cells/well in 100 µL of culture medium. Incubate for 24-48 hours at 37°C, 5% CO₂ to allow for cell attachment.[2]

-

Compound Preparation:

-

Treatment:

-

Remove the old medium from the cells.

-

Add 50 µL of the appropriate this compound solution to the wells.

-

Immediately add 50 µL of the PEA solution to the wells.

-

Include control wells: cells with medium only (untreated), cells with this compound only (inhibitor toxicity control), and cells with PEA only (toxin control).

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

-

Viability Assessment:

-

Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of WST-1 reagent).

-

Incubate for 1-4 hours until a color change is apparent.

-

Measure the absorbance (or luminescence) using a plate reader.

-

-

Data Analysis:

-

Normalize the results to the untreated control wells (representing 100% viability).

-

Calculate the percentage of cell protection conferred by this compound at each concentration compared to the "toxin only" control.

-

References

- 1. Screening for inhibitory effects of crude drugs on furin-like enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Furin Inhibitor this compound Blocks the Activation of Pseudomonas aeruginosa Exotoxin A In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Cationic Cell-Penetrating Peptides Are Potent Furin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Hexa-D-arginine: A Technical Guide to a Potent Furin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Synonyms and Identifiers

Hexa-D-arginine is a synthetic peptide that has garnered significant attention for its potent and specific inhibition of furin and related proprotein convertases. Due to its widespread use in research, it is known by several synonyms and identifiers:

-

H-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-NH2[]

-

D-arginyl-D-arginyl-D-arginyl-D-arginyl-D-arginyl-D-argininamide[]

-

rrrrrr-NH2[8]

-

H-(D)RRRRRR-NH₂[10]

-

(D)RRRRRR-NH₂[6]

-

Furin Inhibitor II trifluoroacetate salt[5]

-

This compound TFA[11]

Mechanism of Action and Biochemical Properties

This compound is a competitive inhibitor of furin, a member of the subtilisin-like proprotein convertase (PC) family.[10] These enzymes are crucial for the proteolytic maturation of a wide array of precursor proteins into their biologically active forms. Furin recognizes and cleaves proteins at specific amino acid sequences, typically multi-basic motifs like Arg-X-Lys/Arg-Arg↓.

By mimicking the substrate binding site, this compound potently blocks the catalytic activity of furin.[10] This inhibition prevents the processing of various proproteins, including those involved in pathological processes such as viral entry and bacterial toxin activation.[3][4][8] The use of D-amino acids in its structure confers resistance to proteolysis, enhancing its stability for in vitro and in vivo applications.[9][10]

Quantitative Inhibition Data

The inhibitory potency of this compound against several proprotein convertases has been quantified, with the inhibition constant (Ki) being a key metric.

| Target Enzyme | Inhibition Constant (Ki) | References |

| Furin | 106 nM | [1][3][4][7][8][10][12] |

| PACE4 (PC4) | 580 nM | [1][4][7][8][10][12] |

| PC1 (PC1/3) | 13.2 µM | [1][4][7][8][10][12] |

Signaling Pathway Inhibition

The inhibitory action of this compound on furin has significant downstream effects on various signaling and activation pathways. A key application is the prevention of pathogen entry and toxin activation.

References

- 1. selleckchem.com [selleckchem.com]

- 3. Furin Inhibitor II (this compound) - Echelon Biosciences [echelon-inc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N~5~-(Diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithinamide | C36H75N25O6 | CID 57358476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Furin Inhibitor II|CAS 673202-67-0 [dcchemicals.com]

- 8. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 9. The Furin Inhibitor this compound Blocks the Activation of Pseudomonas aeruginosa Exotoxin A In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. This compound TFA (Furin Inhibitor II TFA) | Furin inhibitor | DC Chemicals [dcchemicals.com]

- 12. This compound | CAS:673202-67-0 | Furin inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

Hexa-D-arginine as a Potent Inhibitor of Furin and PACE4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory effects of Hexa-D-arginine on the proprotein convertases furin and PACE4. This compound is a stable, cell-permeable peptide that has garnered significant interest for its potential therapeutic applications due to its potent and selective inhibition of these key enzymes. This document summarizes the quantitative inhibitory data, details the experimental methodologies for determining inhibitory constants, and visualizes the relevant biological pathways and experimental workflows.

Inhibitory Potency of this compound

This compound has been demonstrated to be a potent inhibitor of both furin and PACE4. The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki value indicates a stronger inhibition. The Ki values for this compound against furin and PACE4 are summarized in the table below.

| Enzyme | This compound Ki Value |

| Furin | 106 nM |

| PACE4 | 580 nM |

Note: Data sourced from multiple references, with the primary source being Cameron et al., 2000.[1]

Experimental Protocols: Determination of Inhibitory Constants

The determination of the Ki value for this compound against furin and PACE4 is typically performed using an in vitro enzyme inhibition assay. The following is a generalized protocol based on standard methodologies for assessing competitive enzyme inhibitors.

Objective: To determine the inhibitory constant (Ki) of this compound for furin and PACE4.

Materials:

-

Recombinant human furin and PACE4 enzymes

-

This compound

-

Fluorogenic peptide substrate (e.g., Boc-RVRR-AMC for furin)

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 0.5% Triton X-100)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of this compound in the assay buffer.

-

Prepare serial dilutions of the this compound stock solution to create a range of inhibitor concentrations.

-

Dilute the recombinant furin or PACE4 enzyme to the desired working concentration in the assay buffer.

-

-

Assay Setup:

-

To the wells of a 96-well microplate, add a fixed volume of the diluted enzyme.

-

Add varying concentrations of the this compound dilutions to the wells.

-

Include control wells with the enzyme but no inhibitor, and blank wells with no enzyme.

-

Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

-

Initiation of Reaction and Measurement:

-

Prepare a stock solution of the fluorogenic substrate in the assay buffer.

-

Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells simultaneously.

-

Immediately place the microplate in a fluorometric plate reader.

-

Measure the increase in fluorescence over time at an appropriate excitation and emission wavelength for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC). The rate of increase in fluorescence is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (rates) from the linear portion of the fluorescence versus time plots for each inhibitor concentration.

-

Plot the reaction rates against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

-

Alternatively, use a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) to visualize the type of inhibition. For a competitive inhibitor, the lines will intersect on the y-axis.

-

Determine the half-maximal inhibitory concentration (IC50) by plotting the enzyme activity as a function of the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis constant of the enzyme for the substrate.

-

Visualizing a Generic Enzyme Inhibition Assay Workflow

Caption: Workflow for determining the Ki of an enzyme inhibitor.

Signaling Pathways Involving Furin and PACE4

Furin and PACE4 are involved in the proteolytic processing of a wide array of precursor proteins, thereby playing crucial roles in various signaling pathways. Understanding these pathways is essential for elucidating the potential downstream effects of their inhibition by this compound.

Furin-Mediated Signaling Pathways

Furin is ubiquitously expressed and participates in the activation of numerous growth factors, receptors, and hormones. Its inhibition can impact several key cellular processes.

Caption: Furin's role in TGF-β, Notch, and mTOR signaling.

PACE4-Mediated Signaling Pathways

PACE4 has a more restricted expression pattern than furin but is implicated in developmental processes and various pathologies, including cancer.

Caption: PACE4's involvement in apoptosis and cancer progression.

Conclusion

This compound is a valuable research tool for investigating the roles of furin and PACE4 in various physiological and pathological processes. Its potent and selective inhibition of these enzymes, coupled with its stability, makes it a promising candidate for further investigation in drug development. The methodologies and pathway diagrams presented in this guide offer a comprehensive resource for researchers working in this field.

References

The Role of Hexa-D-arginine in Blocking Viral Entry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of novel and re-emerging viral pathogens necessitates the development of broad-spectrum antiviral strategies. One promising target is the host proprotein convertase furin, a ubiquitous enzyme essential for the maturation of numerous viral envelope glycoproteins. This technical guide provides an in-depth analysis of Hexa-D-arginine, a potent furin inhibitor, and its role in blocking viral entry. We will explore its mechanism of action, summarize key quantitative data, detail relevant experimental protocols, and provide visual representations of the underlying biological processes and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating host-targeted antiviral therapies.

Introduction: Targeting Host Factors for Broad-Spectrum Antiviral Activity

Viral entry into host cells is a critical first step in the viral life cycle and presents a key opportunity for therapeutic intervention. Many enveloped viruses, including human immunodeficiency virus (HIV), influenza virus, and coronaviruses, rely on host cell proteases to cleave their surface glycoproteins, a process that is essential for viral fusion and entry.[1][2] One of the most important host proteases involved in this process is furin, a subtilisin-like proprotein convertase.[1]

Furin is a ubiquitously expressed enzyme that processes a wide variety of precursor proteins, both cellular and viral.[1] Its consensus cleavage site, typically characterized by the motif R-X-K/R-R↓, is found in the glycoproteins of numerous pathogenic viruses.[3] By cleaving these glycoproteins, furin primes them for the conformational changes necessary to mediate fusion between the viral envelope and the host cell membrane. The critical role of furin in the life cycle of multiple viruses makes it an attractive target for the development of broad-spectrum antiviral drugs. Inhibiting furin can prevent the maturation of viral glycoproteins, thereby blocking viral entry and subsequent replication.

This compound: A Potent Furin Inhibitor

This compound is a synthetic peptide composed of six D-isomers of the amino acid arginine. The D-configuration provides resistance to degradation by host proteases, enhancing its stability and bioavailability.[3] this compound acts as a competitive inhibitor of furin, effectively blocking its proteolytic activity.[4][5][6][7]

Mechanism of Action

The primary mechanism by which this compound blocks viral entry is through the direct inhibition of furin. Viral envelope glycoproteins are synthesized as inactive precursors (e.g., HIV gp160, SARS-CoV-2 Spike).[3] These precursors are transported through the host cell's secretory pathway, where they encounter furin in the trans-Golgi network. Furin recognizes and cleaves the precursor at a specific recognition site, leading to the formation of the mature, fusion-competent glycoprotein complex (e.g., HIV gp120/gp41, SARS-CoV-2 S1/S2).[3] This cleavage is a prerequisite for the subsequent conformational changes that drive membrane fusion.

This compound, by binding to the active site of furin, prevents this crucial cleavage step. As a result, the viral glycoproteins remain in their inactive precursor form. Virions produced in the presence of this compound will therefore have unprocessed glycoproteins on their surface, rendering them non-infectious as they are unable to fuse with and enter new host cells.

dot

Caption: Furin-mediated viral glycoprotein processing and its inhibition by this compound.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against furin and related proprotein convertases has been quantified, as well as its protective effects in a model system for furin-dependent toxin activation.

| Parameter | Target Enzyme/System | Value | Reference(s) |

| Ki | Furin | 106 nM | [4][5][6][7] |

| Ki | PACE4 | 580 nM | [4][5][7] |

| Ki | PC1 | 13.2 µM | [4][5][7] |

| Protective Effect | Pseudomonas aeruginosa exotoxin A (PEA) cytotoxicity in CHO cells | Significant protection at 1 µM and 10 µM | [3][8] |

Note: While the primary mechanism of this compound is furin inhibition, direct and comparable EC50/IC50 values for its antiviral activity against a broad range of viruses are not yet extensively documented in the public literature. The data from the Pseudomonas exotoxin A model serves as a strong indicator of its potential efficacy in preventing the processing of furin-dependent viral glycoproteins.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the role of this compound in blocking viral entry.

Plaque Reduction Neutralization Assay (PRNA)

This assay is the gold standard for quantifying the inhibition of viral infection and replication.

Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).

Materials:

-

Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza)

-

Virus stock of known titer (Plaque Forming Units/mL)

-

This compound stock solution

-

Cell culture medium

-

Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)

-

Crystal violet staining solution

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed the host cells in culture plates and incubate until they form a confluent monolayer.

-

Compound Dilution: Prepare serial dilutions of this compound in serum-free cell culture medium.

-

Virus-Compound Incubation: Mix the diluted this compound with a standardized amount of virus (e.g., 100 PFU) and incubate for 1 hour at 37°C to allow the inhibitor to interact with the host cells (if pre-treatment) or the virus-cell complex (if co-treatment).

-

Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture. Allow for viral adsorption for 1 hour at 37°C.

-

Overlay: After adsorption, remove the inoculum and add the overlay medium containing the corresponding concentration of this compound. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Staining and Counting: Fix the cells and stain with crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control. Determine the EC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

dot

Caption: Workflow for a Plaque Reduction Neutralization Assay.

Cell-Cell Fusion (Syncytia Formation) Assay

This assay measures the ability of a viral glycoprotein expressed on the surface of one cell to mediate fusion with a neighboring receptor-bearing cell, forming a syncytium (a large multinucleated cell).

Objective: To assess the inhibitory effect of this compound on viral glycoprotein-mediated membrane fusion.

Materials:

-

Effector cell line (e.g., HEK293T)

-

Target cell line expressing the appropriate viral receptor (e.g., CD4 and CXCR4/CCR5 for HIV)

-

Expression plasmid for the viral glycoprotein

-

Reporter plasmid (e.g., luciferase or β-galactosidase under the control of a promoter activated by a factor from the other cell line)

-

Transfection reagent

-

This compound stock solution

-

Cell lysis buffer and reporter assay substrate

Procedure:

-

Transfection of Effector Cells: Co-transfect the effector cells with the viral glycoprotein expression plasmid and a plasmid encoding a transcriptional activator (e.g., Tat for HIV).

-

Seeding of Target Cells: Seed the target cells, which contain a reporter gene under the control of a promoter responsive to the transcriptional activator from the effector cells, in a separate plate.

-

Co-culture and Treatment: After 24-48 hours, overlay the transfected effector cells onto the target cell monolayer in the presence of serial dilutions of this compound.

-

Incubation: Incubate the co-culture for a sufficient time to allow for cell-cell fusion and reporter gene expression (typically 24-48 hours).

-

Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence or colorimetric signal).

-

Data Analysis: Calculate the percentage of inhibition of fusion for each this compound concentration relative to the untreated control. Determine the IC50 value.

dot

References

- 1. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Furin Inhibitor this compound Blocks the Activation of Pseudomonas aeruginosa Exotoxin A In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 5. rndsystems.com [rndsystems.com]

- 6. Furin Inhibitor II (this compound) - Echelon Biosciences [echelon-inc.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

Hexa-D-arginine for Inhibiting Bacterial Toxin Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A significant number of bacterial virulence factors, including potent toxins, are synthesized as inactive precursors that require proteolytic activation by host enzymes to exert their pathogenic effects. A key host protease involved in this activation process is furin, a member of the proprotein convertase family. Furin recognizes and cleaves precursor proteins at specific polybasic amino acid sequences, a critical step for the maturation of toxins such as anthrax toxin and Pseudomonas exotoxin A. The essential role of furin in activating these toxins makes it a compelling therapeutic target for the development of novel anti-infective agents.

This technical guide focuses on hexa-D-arginine (D6R), a small, stable peptide that has emerged as a potent and specific inhibitor of furin and furin-like proteases. Its ability to block the proteolytic activation of bacterial toxins offers a promising strategy to neutralize their virulence. This document provides an in-depth overview of the mechanism of action of this compound, quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Competitive Inhibition of Furin

This compound is a competitive inhibitor of furin.[1][2] Its mechanism of action is based on its structural similarity to the polybasic recognition sites of furin substrates. The positively charged guanidinium groups of the six D-arginine residues mimic the arginine-rich cleavage motif that furin recognizes. By binding to the active site of furin, this compound prevents the enzyme from processing its natural substrates, including bacterial toxin precursors.[3] The use of D-amino acids instead of the naturally occurring L-amino acids makes this compound resistant to cleavage by furin, thereby prolonging its inhibitory activity.[3][4]

The inhibition of furin by this compound directly impacts the activation of several critical bacterial toxins. For instance, the protective antigen (PA) component of the anthrax toxin requires cleavage by furin to form pores in the host cell membrane and allow the entry of the toxic lethal factor (LF) and edema factor (EF).[5][6][7] Similarly, Pseudomonas exotoxin A (PEA) undergoes furin-mediated cleavage to release a catalytic fragment that inhibits protein synthesis and leads to cell death.[8][9][10] By blocking this essential proteolytic step, this compound effectively neutralizes the cytotoxicity of these toxins.[6][8]

Mechanism of this compound Inhibition.

Quantitative Data on Inhibitory Activity

The potency of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key inhibitory constants (Ki) against furin and other proprotein convertases, as well as the half-maximal inhibitory concentrations (IC50) and effective concentrations (EC50) for the neutralization of bacterial toxins.

Table 1: Inhibitory Activity of this compound against Proprotein Convertases

| Enzyme | Ki Value | Reference(s) |

| Furin | 106 nM | [1][2][11][12][13][14] |

| PACE4 | 580 nM | [1][2][11][12][13] |

| PC1 | 13.2 µM | [1][2][11][12][13] |

Table 2: In Vitro and In Vivo Efficacy of this compound against Bacterial Toxins

| Toxin | Assay Type | Cell Line / Animal Model | Endpoint | Value | Reference(s) |

| Anthrax Toxin | Cytotoxicity Assay | RAW 264.7 Macrophages | Cell Viability | 36% survival at 100 µM D6R | [7] |

| Anthrax Toxin | In vivo toxemia | Fisher 344 Rats | Survival Rate | 40% survival at 5 hours | [6] |

| Pseudomonas Exotoxin A | Cytotoxicity Assay | CHO Cells | Cell Lysis | Significant protection at 10 µM D6R | [8] |

| Pseudomonas Exotoxin A | In vivo toxemia | FVB and 129/Sv Mice | Survival Rate | Significantly improved survival | [2][8][9] |

| Anthrax Toxin | Cytotoxicity Assay (with nona-D-arginine) | RAW 264.7 Macrophages | IC50 | 3.7 µM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to evaluate the efficacy of this compound.

Furin Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available furin inhibitor screening kits and principles described in the literature.[15][16]

Objective: To determine the in vitro inhibitory activity of this compound against purified furin.

Materials:

-

Recombinant human furin

-

Furin substrate (e.g., pERTKR-MCA)

-

This compound

-

Assay buffer (e.g., 20 mM HEPES, 0.2 mM CaCl2, 0.2 mM B-mercaptoethanol, pH 7.0)

-

96-well black microplate

-

Fluorometric plate reader (Excitation/Emission ~380/460 nm)

Procedure:

-

Prepare a stock solution of this compound in assay buffer.

-

Create a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the following to respective wells:

-

Blank: Assay buffer

-

Control (No Inhibitor): Assay buffer + furin

-

Inhibitor Wells: Serial dilutions of this compound + furin

-

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Add the fluorogenic furin substrate to all wells to initiate the reaction.

-

Immediately measure the fluorescence intensity at time zero.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes).

-

Calculate the reaction rate (slope of the fluorescence versus time curve).

-

Determine the percentage of inhibition for each concentration of this compound relative to the control.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to calculate the IC50 or Ki value.

Furin Inhibition Assay Workflow.

Anthrax Toxin Neutralization Assay (Cell-Based)

This protocol is based on the methodology described for testing this compound against anthrax toxin-induced cytotoxicity in macrophage cell lines.[6][7]

Objective: To assess the ability of this compound to protect cells from the cytotoxic effects of anthrax lethal toxin.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Protective Antigen (PA)

-

Lethal Factor (LF)

-

This compound

-

Cell viability reagent (e.g., MTT, WST-1)

-

96-well clear cell culture plate

-

Spectrophotometer

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate overnight to allow for cell attachment.

-